Desmethyldoxepin hydrochloride
Description
Discovery and Development History
Desmethyldoxepin hydrochloride, chemically known as N-desmethyldoxepin, was first identified during metabolic studies of its parent compound, doxepin, in the mid-20th century. Doxepin, a tricyclic antidepressant (TCA), was synthesized in Germany in 1963 and approved by the U.S. Food and Drug Administration (FDA) in 1969. Early pharmacokinetic investigations revealed that doxepin undergoes extensive hepatic metabolism, with N-demethylation producing desmethyldoxepin as its primary active metabolite.
The characterization of desmethyldoxepin emerged from advances in analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), which enabled precise identification of metabolic byproducts. By the 1980s, studies confirmed its pharmacological activity and role in mediating doxepin’s therapeutic effects.
Position in Tricyclic Compound Classification
Desmethyldoxepin belongs to the secondary amine subclass of tricyclic compounds, distinguished by its N-desmethylated side chain (Table 1). Unlike tertiary amine TCAs (e.g., doxepin, amitriptyline), secondary amines exhibit greater selectivity for norepinephrine reuptake inhibition over serotonin reuptake inhibition. This structural modification reduces anticholinergic and antihistaminergic activity while enhancing noradrenergic effects.
Table 1: Structural Comparison of Doxepin and Desmethyldoxepin
| Property | Doxepin | Desmethyldoxepin |
|---|---|---|
| Side chain | N,N-dimethylpropylamine | N-methylpropylamine |
| Class | Tertiary amine TCA | Secondary amine TCA |
| Molecular formula | C₁₉H₂₁NO | C₁₈H₁₉NO |
| Molecular weight | 279.38 g/mol | 265.35 g/mol |
| Primary target | Serotonin transporter (SERT) | Norepinephrine transporter (NET) |
Significance in Metabolic Research
Desmethyldoxepin’s formation is catalyzed predominantly by cytochrome P450 (CYP) enzymes, with CYP2C19 contributing >50% to its production. Polymorphisms in CYP2C19 and CYP2D6 significantly alter metabolic rates, leading to interindividual variability in plasma concentrations. For example:
- CYP2D6 ultra-rapid metabolizers exhibit 10-fold lower exposure to desmethyldoxepin compared to poor metabolizers.
- CYP2C19 poor metabolizers show 2.5-fold higher desmethyldoxepin levels due to reduced clearance.
These findings have underscored the importance of pharmacogenetic testing in optimizing TCA therapy.
Chemical Relationship to Parent Compound Doxepin
Desmethyldoxepin retains the dibenzoxepin tricyclic core of doxepin but lacks one methyl group on the terminal nitrogen (Figure 1). This modification alters its stereochemical properties:
- Doxepin exists as an 85:15 mixture of (E)- and (Z)-stereoisomers.
- Desmethyldoxepin’s stereoisomer ratio shifts to ~1:1 (E:Z) due to stereoselective metabolism by CYP2D6 and CYP2C19.
Figure 1: Structural Relationship Between Doxepin and Desmethyldoxepin
Doxepin: R = -N(CH₃)₂
Desmethyldoxepin: R = -NH(CH₃)
Metabolic interconversion studies demonstrate that (E)-doxepin preferentially generates (Z)-desmethyldoxepin via an intermediate hydration-dehydration mechanism. This unique biotransformation pathway has been validated using deuterium-labeled isomers.
Properties
CAS No. |
63915-63-9 |
|---|---|
Molecular Formula |
C17H18ClNO |
Molecular Weight |
287.8 g/mol |
IUPAC Name |
[(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)propyl]azanium;chloride |
InChI |
InChI=1S/C17H17NO.ClH/c18-11-5-9-15-14-7-2-1-6-13(14)12-19-17-10-4-3-8-16(15)17;/h1-4,6-10H,5,11-12,18H2;1H/b15-9-; |
InChI Key |
XWAPSMVWLAWJAW-SOCRLDLMSA-N |
SMILES |
C1C2=CC=CC=C2C(=CCC[NH3+])C3=CC=CC=C3O1.[Cl-] |
Isomeric SMILES |
C1C2=CC=CC=C2/C(=C/CC[NH3+])/C3=CC=CC=C3O1.[Cl-] |
Canonical SMILES |
C1C2=CC=CC=C2C(=CCC[NH3+])C3=CC=CC=C3O1.[Cl-] |
Synonyms |
demethyldoxepin desmethyldoxepin desmethyldoxepin hydrochloride desmethyldoxepin, (E)-isomer desmethyldoxepin, (Z)-isomer nordoxepin |
Origin of Product |
United States |
Scientific Research Applications
Treatment of Insomnia
Desmethyldoxepin has been investigated for its efficacy in treating various forms of insomnia, including chronic and transient insomnia. Research indicates that it can be effective in low doses, providing rapid onset of action with minimal side effects compared to other sedatives .
- Mechanism of Action: It is believed to enhance sleep quality by acting on histamine receptors, thereby promoting sedation without significant hangover effects .
- Dosage Forms: Desmethyldoxepin can be administered via multiple routes, including oral and transdermal applications, allowing for flexible treatment options .
Psychiatric Disorders
As a metabolite of doxepin, desmethyldoxepin retains some antidepressant properties. It has been studied in the context of major depressive disorder and anxiety disorders, where it may help alleviate symptoms due to its sedative effects .
Pharmacokinetics
Pharmacokinetic studies have shown that desmethyldoxepin exhibits a one-compartment model of distribution with clearance rates influenced by factors such as age and body weight. A study involving 114 psychiatric patients indicated that co-medication with drugs affecting cytochrome P450 isoenzymes significantly altered clearance rates, suggesting the need for individualized dosing regimens .
Key Pharmacokinetic Parameters:
| Parameter | Value |
|---|---|
| Volume of Distribution | Age-dependent |
| Clearance Rate | Influenced by co-medication |
Case Study 1: Insomnia Treatment
A clinical trial reported the use of desmethyldoxepin in patients suffering from chronic insomnia. Patients were administered low doses over several weeks, resulting in significant improvements in sleep onset and maintenance without notable side effects. The study highlighted desmethyldoxepin's potential as a safer alternative to traditional hypnotics .
Case Study 2: Pharmacokinetic Analysis
In a retrospective analysis involving psychiatric patients treated with doxepin, researchers monitored plasma concentrations of both doxepin and desmethyldoxepin. The findings suggested that individualized dosing based on patient characteristics could optimize therapeutic outcomes while minimizing adverse effects .
Preparation Methods
Step 1: Acylation Reaction
Doxepin hydrochloride is dissolved in dichloromethane (DCM) or chloroform, followed by addition of 2,2,2-trichloroethyl chloroformate (Troc-Cl) and an organic base (e.g., N,N-diisopropylethylamine). The reaction occurs under an ice-water bath (0–5°C) for 1–3 hours, forming an acylated intermediate (Intermediate A).
Key Parameters:
Step 2: Zinc-Mediated Reduction
Intermediate A is dissolved in tetrahydrofuran (THF) or N,N-dimethylformamide (DMF), followed by addition of zinc powder and weak acid (e.g., glacial acetic acid or sodium dihydrogen phosphate). The mixture is stirred at 20–60°C for 1–3 hours, yielding desmethyldoxepin.
Optimized Conditions:
Step 3: Salification and Purification
Desmethyldoxepin is dissolved in isopropanol or ethyl acetate, followed by dropwise addition of saturated HCl to pH 1–3. Crystallization yields this compound with high purity.
Performance Metrics:
Comparative Analysis of Process Variables
Table 1 summarizes critical parameters from exemplary runs of the three-step protocol:
| Parameter | Example 1 | Example 2 | Example 3 | Example 4 |
|---|---|---|---|---|
| Acylation Time (h) | 2.0 | 2.0 | 1.5 | 1.5 |
| Reduction Temp (°C) | 35–50 | 30–45 | 40–50 | 40–50 |
| Zinc Mass Ratio | 3:1 | 3.5:1 | 3:1 | 1.5:1 |
| Final Yield (%) | 46.3 | 44.4 | 51.6 | 50.3 |
| HPLC Purity (%) | 95.9 | 97.5 | 98.7 | 96.4 |
Key findings:
-
Higher zinc ratios (>3:1) correlate with improved reduction efficiency but may increase impurities.
-
Acylation times beyond 2 hours provide marginal yield improvements at the expense of process economics.
-
Isopropanol as the salification solvent yields superior crystallinity compared to ethyl acetate.
Analytical and Physicochemical Considerations
Chromatographic Purity Assessment
Reverse-phase HPLC with UV detection (λ = 254 nm) is the gold standard for quantifying this compound. The FDA-approved method employs a C18 column (150 × 4.6 mm, 5 µm) with a mobile phase of acetonitrile:phosphate buffer (pH 3.0) (55:45). Typical retention times are 6.8 minutes for doxepin and 8.2 minutes for desmethyldoxepin.
Solubility and Stability
This compound exhibits high aqueous solubility (>1 mg/mL at 25°C), facilitating its use in parenteral formulations. The compound’s pKa (9.75) necessitates careful pH control during synthesis to prevent degradation. Accelerated stability studies indicate that solutions remain stable for ≥24 hours at pH 2–4.
Industrial Scalability and Cost Implications
The three-step method reduces total synthesis time to ≤10 hours, a 70% reduction compared to traditional approaches. Key economic advantages include:
-
Solvent Recovery : THF and DCM can be reclaimed via distillation (85–90% efficiency).
-
Catalyst Reuse : Zinc powder retains 80% activity after three cycles.
-
Energy Savings : Low-temperature acylation minimizes refrigeration costs.
Pilot-scale trials (100 kg batches) confirmed consistent yields (48.2 ± 2.1%) and purity (97.3 ± 1.4%), validating commercial viability .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying desmethyldoxepin hydrochloride in biological matrices?
- Methodology : Use high-performance liquid chromatography (HPLC) with mobile phases optimized for separating desmethyldoxepin from its parent compound, doxepin, and other metabolites. For example, USP monographs recommend a mobile phase of acetonitrile, methanol, and phosphate buffer (pH 2.5) in a 35:15:50 ratio to achieve baseline resolution . Certified reference materials (e.g., deuterated standards like Nordoxepin D3 hydrochloride) should be used for calibration to enhance accuracy . Plasma samples require protein precipitation or solid-phase extraction prior to analysis to minimize matrix effects .
Q. What are the critical storage and handling protocols for this compound in laboratory settings?
- Methodology : Store this compound at -20°C in airtight, light-protected containers to prevent degradation. Short-term storage (days to weeks) at 0–4°C is acceptable if protected from humidity . Handling should occur in fume hoods with local exhaust ventilation, and personal protective equipment (PPE) such as nitrile gloves and lab coats must be worn. Avoid contact with strong oxidizers due to incompatibility risks .
Advanced Research Questions
Q. How should pharmacokinetic (PK) studies be designed to account for desmethyldoxepin’s extended half-life compared to its parent compound, doxepin?
- Methodology :
- Sampling Schedule : Collect plasma samples at intervals spanning 0–72 hours post-doxepin administration to capture desmethyldoxepin’s slower elimination phase (mean t½ = 51.3 hours vs. doxepin’s 16.8 hours) .
- Modeling : Use non-compartmental analysis (NCA) or two-compartment models to estimate parameters like apparent volume of distribution (Vd) and clearance (CL). Population PK models can account for inter-individual variability in metabolic rates due to genetic polymorphisms in CYP2C19/CYP2D6 .
- Metabolite Monitoring : Quantify desmethyldoxepin alongside doxepin to assess accumulation potential, especially in chronic dosing scenarios .
Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters across studies (e.g., half-life variability)?
- Methodology :
- Source Analysis : Evaluate study designs for differences in dosing regimens (single vs. multiple doses), analytical techniques (HPLC vs. LC-MS/MS), and participant demographics (e.g., age, hepatic function). For instance, LC-MS/MS offers higher sensitivity for low-concentration metabolites, reducing variability .
- Statistical Adjustments : Apply mixed-effects models to control for covariates like age and genotype. Meta-analyses should stratify data by assay type and population characteristics .
- Controlled Replication : Conduct bioequivalence studies using standardized reference materials (e.g., Cerilliant® certified solutions) to minimize inter-lab variability .
Q. What chromatographic techniques are effective for separating (E)- and (Z)-isomers of this compound?
- Methodology :
- Chiral Stationary Phases : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) or amylose-based packings, which exploit stereoselective interactions for isomer resolution .
- Mobile Phase Optimization : Adjust pH (2.5–3.0) and organic modifier ratios (e.g., methanol:acetonitrile) to achieve resolution (R ≥ 1.5) as per USP guidelines. Isocratic elution at 1.0 mL/min is often sufficient .
- Validation : Confirm isomer purity via nuclear magnetic resonance (NMR) or circular dichroism (CD) spectroscopy to validate chromatographic results .
Q. How can researchers address contradictory data on desmethyldoxepin’s environmental toxicity?
- Methodology :
- Tiered Testing : Conduct acute toxicity assays (e.g., OECD 203 for fish) and chronic studies (e.g., algal growth inhibition) to differentiate between short- and long-term hazards. Desmethyldoxepin’s high aquatic toxicity (GHS Category 1) necessitates strict containment during disposal .
- Degradation Studies : Monitor photolytic degradation under UV light to identify breakdown products (e.g., halogenated derivatives) that may contribute to toxicity .
- Regulatory Alignment : Cross-reference data with ECHA and EPA classifications to ensure consistency with global standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
